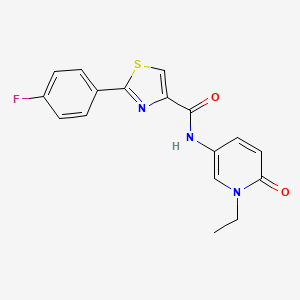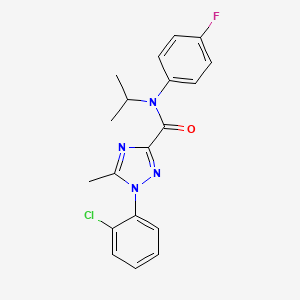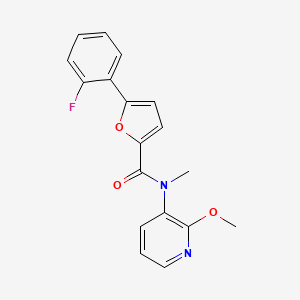![molecular formula C17H16FN5O2 B7663538 1-[3-Fluoro-4-(pyridin-2-ylmethoxy)phenyl]-3-(1-methylpyrazol-3-yl)urea](/img/structure/B7663538.png)
1-[3-Fluoro-4-(pyridin-2-ylmethoxy)phenyl]-3-(1-methylpyrazol-3-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-Fluoro-4-(pyridin-2-ylmethoxy)phenyl]-3-(1-methylpyrazol-3-yl)urea, also known as PF-04895162, is a small molecule inhibitor that has shown potential in scientific research applications. This compound is a urea-based inhibitor of the soluble epoxide hydrolase (sEH) enzyme, which is involved in the metabolism of epoxyeicosatrienoic acids (EETs). EETs are important signaling molecules that have been implicated in various physiological processes, including inflammation, hypertension, and cardiovascular disease. Inhibition of sEH has been shown to increase the levels of EETs, which could potentially lead to therapeutic benefits in these conditions.
Wirkmechanismus
1-[3-Fluoro-4-(pyridin-2-ylmethoxy)phenyl]-3-(1-methylpyrazol-3-yl)urea is a potent and selective inhibitor of sEH, which is an enzyme that catalyzes the hydrolysis of EETs to their corresponding diols. By inhibiting sEH, this compound increases the levels of EETs, which have been shown to have various beneficial effects in preclinical models of disease. The precise mechanism by which EETs exert their effects is not fully understood, but it is thought to involve the activation of various signaling pathways, including the peroxisome proliferator-activated receptor (PPAR) pathway.
Biochemical and physiological effects:
This compound has been shown to increase the levels of EETs and reduce blood pressure in hypertensive rats (Morisseau et al., 2014). In addition, this compound has been shown to have anti-inflammatory effects in a mouse model of colitis (Liu et al., 2019) and to reduce atherosclerosis in a mouse model of the disease (Zhang et al., 2019). These effects are thought to be mediated by the activation of various signaling pathways, including the PPAR pathway.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-[3-Fluoro-4-(pyridin-2-ylmethoxy)phenyl]-3-(1-methylpyrazol-3-yl)urea is its selectivity for sEH, which reduces the potential for off-target effects. In addition, this compound has been shown to be effective in preclinical models of various diseases, indicating its potential as a therapeutic agent. However, one limitation of this compound is its relatively low solubility, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 1-[3-Fluoro-4-(pyridin-2-ylmethoxy)phenyl]-3-(1-methylpyrazol-3-yl)urea. One area of interest is the potential therapeutic applications of this compound in various diseases, including hypertension, inflammation, and cardiovascular disease. In addition, further studies are needed to elucidate the precise mechanisms by which EETs exert their effects and to identify the downstream signaling pathways involved. Finally, the development of more potent and selective sEH inhibitors, including this compound, may lead to the development of new therapeutic agents for various diseases.
Synthesemethoden
The synthesis of 1-[3-Fluoro-4-(pyridin-2-ylmethoxy)phenyl]-3-(1-methylpyrazol-3-yl)urea has been described in a patent application (US20130203835A1). The method involves the reaction of 3-fluoro-4-(pyridin-2-ylmethoxy)aniline with 1-methyl-3-(pyridin-2-yl)urea in the presence of a base and a coupling agent. The resulting product is then treated with 1-methyl-3-(1H-pyrazol-3-yl)urea to yield this compound. The overall yield of the synthesis is reported to be around 25%.
Wissenschaftliche Forschungsanwendungen
1-[3-Fluoro-4-(pyridin-2-ylmethoxy)phenyl]-3-(1-methylpyrazol-3-yl)urea has been studied extensively in preclinical models of various diseases, including hypertension, inflammation, and cardiovascular disease. Inhibition of sEH by this compound has been shown to increase the levels of EETs and reduce blood pressure in hypertensive rats (Morisseau et al., 2014). In addition, this compound has been shown to have anti-inflammatory effects in a mouse model of colitis (Liu et al., 2019) and to reduce atherosclerosis in a mouse model of the disease (Zhang et al., 2019).
Eigenschaften
IUPAC Name |
1-[3-fluoro-4-(pyridin-2-ylmethoxy)phenyl]-3-(1-methylpyrazol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O2/c1-23-9-7-16(22-23)21-17(24)20-12-5-6-15(14(18)10-12)25-11-13-4-2-3-8-19-13/h2-10H,11H2,1H3,(H2,20,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDYYRZLOSZFECX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)NC(=O)NC2=CC(=C(C=C2)OCC3=CC=CC=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[[[1-(2-Chlorophenyl)pyrazol-3-yl]amino]methyl]-4-fluorobenzonitrile](/img/structure/B7663460.png)
![2-ethoxy-N-[[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl]aniline](/img/structure/B7663473.png)
![methyl (2R)-2-[(3-bromo-5-methylbenzoyl)amino]propanoate](/img/structure/B7663480.png)

![N,5-dimethyl-1-(4-methylphenyl)-N-[2-(2H-tetrazol-5-yl)propyl]pyrazole-3-carboxamide](/img/structure/B7663492.png)

![(2R)-2-(imidazo[1,2-a]pyridin-3-ylmethylamino)-3-phenylpropan-1-ol](/img/structure/B7663504.png)
![N-[3-[acetyl(methyl)amino]phenyl]-3-methyl-2-phenylazetidine-1-carboxamide](/img/structure/B7663505.png)

![N-[4-(methoxymethyl)-1,3-thiazol-2-yl]-3-methyl-2-phenylazetidine-1-carboxamide](/img/structure/B7663513.png)
![N-[(4,5-dicyclopropyl-1,2,4-triazol-3-yl)methyl]-4-fluoro-2-hydroxybenzamide](/img/structure/B7663516.png)
![3-cyclopropyl-5-[(2,5-difluorophenyl)sulfonylmethyl]-1H-1,2,4-triazole](/img/structure/B7663524.png)
![Ethyl 5-[(2-cyano-3-fluorophenoxy)methyl]-2-phenyl-1,3-oxazole-4-carboxylate](/img/structure/B7663532.png)
![N-[(5-methylfuran-2-yl)methyl]-1-(4-methylphenyl)sulfonylpropan-2-amine](/img/structure/B7663542.png)
